BENGHE Validation & Comparative

Check Availability & Pricing

PDMS vs. Glass: A Comparative Guide for Lab-
on-a-Chip Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Polydimethylsiloxane

Cat. No.: B3030410

For researchers, scientists, and drug development professionals, the choice of material for lab-
on-a-chip devices is a critical decision that can significantly impact experimental outcomes.
Polydimethylsiloxane (PDMS) and glass are two of the most common materials used in the
fabrication of microfluidic devices, each offering a distinct set of advantages and
disadvantages. This guide provides an objective comparison of their performance in specific
lab-on-a-chip assays, supported by experimental data, to aid in the selection of the most
appropriate material for your research needs.

The inherent properties of PDMS, a silicone-based organic polymer, and glass, an amorphous
solid, dictate their suitability for different microfluidic applications. PDMS is favored for its ease
of fabrication, flexibility, and gas permeability, making it a popular choice for rapid prototyping
and cell culture applications.[1] However, its hydrophobic nature leads to challenges with
nonspecific protein adsorption and the absorption of small hydrophobic molecules, which can
compromise the accuracy of sensitive assays.[2][3] In contrast, glass is prized for its chemical
inertness, solvent compatibility, and superior optical transparency, making it a robust platform
for applications requiring harsh chemical conditions and high-resolution imaging.[4] However,
the fabrication of glass microfluidic devices is often more complex and costly.[5]

This guide will delve into a quantitative comparison of these two materials across key
performance parameters: cell viability and adhesion, protein adsorption, and small molecule
absorption. Detailed experimental protocols for common assays and device fabrication are also
provided to ensure reproducibility.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b3030410?utm_src=pdf-interest
https://www.benchchem.com/product/b3030410?utm_src=pdf-body
https://taylab.uchicago.edu/uploads/9/1/8/0/91804060/1-s2.0-S0091679X18301304-main.pdf
https://discovery.researcher.life/article/small-molecule-absorption-by-pdms-in-the-context-of-drug-response-bioassays/07337c11c9a130fa8cf8b19400c5ef3c
https://eden-microfluidics.com/news-events/pdms-drug-absorption-microfluidics-solution/
https://www.researchgate.net/figure/Equilibrium-swelling-ratio-of-PDMS-at-different-solvents-hallow-shape-12-filled_fig3_333707729
https://pmc.ncbi.nlm.nih.gov/articles/PMC8440455/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Data Presentation: Performance Comparison

The following tables summarize the quantitative data comparing the performance of PDMS and
glass in key lab-on-a-chip applications.
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Ke
Parameter PDMS Glass v . .
Considerations
Cell Viability &
Adhesion
Curing time and
temperature of PDMS
) ] are critical to minimize
Generally high, but High and stable, ) )
o ] leaching and potential
o can be affected by providing an inert o
Cell Viability ] cytotoxicity.[8] Glass
leaching of uncured surface for long-term )
_ provides a more
oligomers.[6][7][8] cultures. )
stable and predictable
environment for
sensitive cell lines.
] Surface treatments
Variable; surface )
o ) are crucial for
modification with ) o
] Stronger inherent cell optimizing cell
) proteins (e.g., i )
Cell Adhesion ) ) adhesion for many cell adhesion on PDMS.
collagen, fibronectin) ] )
Strength types due to its Glass often requires

is often required to
promote cell

attachment.[9]

hydrophilic nature.

less surface
modification for robust

cell attachment.

Analyte Interaction

Protein Adsorption

High nonspecific

adsorption of proteins

due to hydrophobicity.

[10][11]

Lower nonspecific

protein adsorption.[12]

Surface modification
of PDMS (e.g.,
plasma treatment,
coatings) is necessary
to minimize protein
adsorption in
immunoassays and
other protein-based
assays.[13][14]

Small Molecule

Absorption

Significant absorption
of small hydrophobic

molecules (high log P

Minimal absorption of

small molecules.[5]

Glass is the preferred
material for drug

screening and other
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value), leading to a
decrease in their
effective
concentration.[2][3]
[15][16][17]

assays involving small
hydrophobic
compounds to ensure

accurate dosing.[5]

Material Properties

Optical Transparency

High transparency in
the visible spectrum
(~75-91%).[18][19][20]

Excellent optical
transparency across a
broad spectrum,
including UV.[18]

Glass is superior for
applications requiring
high-resolution
imaging and UV-
based detection

methods.

Solvent Compatibility

Prone to swelling in
the presence of many
organic solvents.[4]
[21][22][23][24]

Excellent compatibility
with a wide range of

organic solvents.[21]

Glass is the material
of choice for
applications involving
organic synthesis or
other processes that
require the use of

harsh solvents.

Gas Permeability

High gas permeability,
beneficial for long-

term cell culture.[13]

Impermeable to

gases.

The gas permeability
of PDMS is
advantageous for
maintaining oxygen
and carbon dioxide
levels in cell culture
but can lead to

evaporation.

Elastomeric, with a

Rigid and brittle, with

The flexibility of
PDMS is useful for

applications requiring

Mechanical Properties  low Young's modulus. a high Young's integrated valves and
[1] modulus.[1] pumps. The rigidity of
glass provides
dimensional stability.
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Table 1: Quantitative Comparison of PDMS and Glass for Lab-on-a-Chip Assays. This table
summarizes key performance indicators for PDMS and glass, highlighting their respective
strengths and weaknesses in various lab-on-a-chip applications.

Experimental Protocols

l. Fabrication of Microfluidic Devices
A. PDMS Device Fabrication (Soft Lithography)

This protocol outlines the standard procedure for fabricating PDMS microfluidic devices using
soft lithography.[15][16][17][18][25]

e Master Mold Fabrication:
o Design the microchannel geometry using CAD software.
o Create a photomask with the negative image of the desired microchannels.

o Fabricate a master mold by spin-coating a layer of SU-8 photoresist onto a silicon wafer
and exposing it to UV light through the photomask.

o Develop the photoresist to create the raised microchannel features on the master mold.
 PDMS Casting:

o Mix PDMS prepolymer and curing agent (typically in a 10:1 ratio by weight).

o Degas the mixture in a vacuum desiccator to remove air bubbles.

o Pour the PDMS mixture over the master mold and cure it in an oven (e.g., at 70°C for at
least 3 hours).

e Device Assembly:
o Carefully peel the cured PDMS replica from the master mold.

o Punch inlet and outlet holes using a biopsy punch.
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o Clean the PDMS replica and a glass slide using isopropanol and deionized water, and dry
them with nitrogen gas.

o Treat the bonding surfaces of the PDMS replica and the glass slide with oxygen plasma to
activate them.

o Bring the two surfaces into contact to form an irreversible bond.
B. Glass Device Fabrication (Wet Etching)

This protocol describes a common method for fabricating glass microfluidic devices.[2][8][10]
[26]

» Photolithography:

o

Clean a glass substrate thoroughly.

[e]

Spin-coat a layer of photoresist onto the glass substrate.

(¢]

Expose the photoresist to UV light through a photomask containing the desired
microchannel pattern.

(¢]

Develop the photoresist to create a patterned mask on the glass surface.
o Wet Etching:

o Immerse the patterned glass substrate in an etching solution (e.g., a mixture of
hydrofluoric acid and nitric acid). The exposed glass will be etched to form the
microchannels.

o Remove the remaining photoresist.
e Bonding:
o Drill access holes for inlets and outlets in a separate glass cover slide.

o Thoroughly clean both the etched glass substrate and the cover slide.
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o Bond the two glass pieces together using thermal bonding in a furnace or another
appropriate bonding technique.

Il. Key Performance Assays
A. Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability within the microfluidic devices.[9][27][28][29][30]
e Cell Seeding:
o Sterilize the microfluidic device.

o Coat the microchannels with an appropriate extracellular matrix protein (e.g., fibronectin or
collagen) to promote cell adhesion, if necessary.

o Introduce a cell suspension into the microchannels and allow the cells to attach and
proliferate for the desired period.

e MTT Assay:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile phosphate-buffered saline (PBS).

o Introduce the MTT solution into the microchannels containing the cultured cells and
incubate for 3-4 hours at 37°C.

o During the incubation, viable cells with active mitochondria will reduce the yellow MTT to a
purple formazan product.

o Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a
solution of SDS in HCI) to dissolve the formazan crystals.

o Measure the absorbance of the solution at a wavelength of 570 nm using a microplate
reader. The absorbance is directly proportional to the number of viable cells.

B. Protein Adsorption Quantification (Fluorescence Microscopy)
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This protocol allows for the quantification of nonspecific protein adsorption on the surfaces of
microfluidic channels.[10][11][12][31][32][33]

e Device Preparation:
o Fabricate PDMS and glass microfluidic devices with identical channel geometries.
 Protein Incubation:

o Prepare a solution of a fluorescently labeled protein (e.g., FITC-BSA) at a known
concentration in a suitable buffer.

o Introduce the protein solution into the microchannels of both the PDMS and glass devices

and incubate for a specific period.
e Washing:
o Flush the channels with a washing buffer (e.g., PBS) to remove any unbound protein.
e Imaging and Quantification:
o Image the microchannels using a fluorescence microscope with appropriate filter sets.

o Measure the fluorescence intensity on the surface of the channels using image analysis

software.

o The fluorescence intensity is proportional to the amount of adsorbed protein. A calibration
curve can be generated to convert fluorescence intensity to the surface concentration of

the protein (e.g., in ng/cm?).
C. Small Molecule Absorption Measurement (HPLC)

This protocol quantifies the absorption of small molecules into the material of the microfluidic
device.[2][5][15]

e Device Setup:

o Prepare PDMS and glass microfluidic devices with the same channel dimensions.
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e Compound Perfusion:
o Prepare a solution of the small molecule of interest at a known initial concentration.

o Perfuse the solution through the microchannels of both devices at a constant flow rate for
a defined period.

o Sample Collection:
o Collect the outflow from the devices at different time points.
» Concentration Analysis:

o Analyze the concentration of the small molecule in the collected outflow samples using
High-Performance Liquid Chromatography (HPLC).

o The difference between the initial concentration and the concentration in the outflow
represents the amount of the molecule absorbed by the device material. The percentage
of absorption can be calculated over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [PDMS vs. Glass: A Comparative Guide for Lab-on-a-
Chip Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030410#pdms-vs-glass-for-specific-lab-on-a-chip-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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